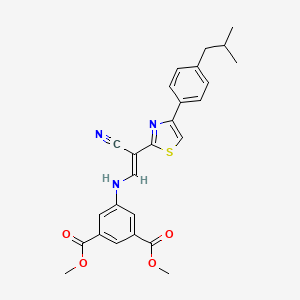
(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a useful research compound. Its molecular formula is C26H25N3O4S and its molecular weight is 475.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-Dimethyl 5-((2-cyano-2-(4-(4-isobutylphenyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects.
Chemical Structure and Properties
The molecular formula of this compound is C23H22N4OS, with a molecular weight of 402.5 g/mol. The compound features a thiazole moiety, which is often associated with diverse biological activities.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminothiazole have shown potent anticancer properties, with some studies reporting IC50 values as low as 0.06 µM against non-small cell lung cancer cells (NCI-H522) and other types including breast and colon cancers .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound 1 | NCI-H522 (lung cancer) | 0.06 | High cytotoxicity |
| Compound 2 | MCF7 (breast cancer) | 0.1 | Moderate cytotoxicity |
| Compound 3 | HT29 (colon cancer) | 2.5 | Low cytotoxicity |
The presence of substituents on the thiazole ring significantly influences the anticancer activity, suggesting that structural modifications can enhance potency.
Antioxidant Properties
Thiazole-based compounds also demonstrate notable antioxidant activity. Studies have shown that these compounds can scavenge free radicals and reduce oxidative stress markers in various biological systems. For example, one study highlighted the ability of thiazole derivatives to protect against oxidative damage in liver tissues .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation: The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that certain thiazole derivatives can trigger programmed cell death in malignant cells.
- Antioxidant Mechanisms: By scavenging reactive oxygen species (ROS), these compounds help mitigate cellular damage.
Case Studies
- Study on Cytotoxicity : A recent study assessed the cytotoxic effects of various thiazole derivatives on human liver hepatocellular carcinoma (HepG2) cells, revealing significant dose-dependent responses with certain derivatives exhibiting over 70% inhibition at high concentrations.
- Antioxidant Efficacy : Another investigation evaluated the antioxidant capacity of thiazole derivatives using DPPH and ABTS assays, demonstrating that specific modifications to the thiazole structure enhanced radical scavenging activity.
特性
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-16(2)9-17-5-7-18(8-6-17)23-15-34-24(29-23)21(13-27)14-28-22-11-19(25(30)32-3)10-20(12-22)26(31)33-4/h5-8,10-12,14-16,28H,9H2,1-4H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJBHJCKWLWER-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













